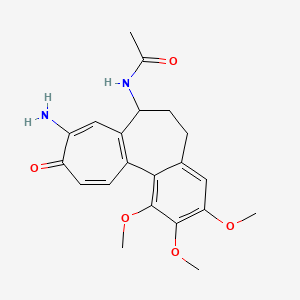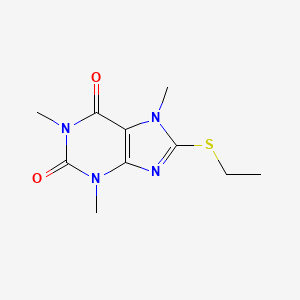
8-Ethylthiocaffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethylthiocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of an ethylthio group at the C-8 position of the xanthine skeleton, resulting in the molecular formula C10H14N4O2S.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylthiocaffeine typically involves the modification of caffeine or its derivatives. One common method is the cross-coupling reaction of 8-bromocaffeine with ethylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using toluene as the solvent and cesium carbonate as the base. Microwave activation can be employed to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: 8-Ethylthiocaffeine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base and solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other xanthine derivatives with potential biological activity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool for studying xanthine metabolism.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 8-Ethylthiocaffeine involves its interaction with various molecular targets and pathways. Similar to caffeine, it acts as an antagonist of adenosine receptors, leading to increased neuronal activity and alertness. The ethylthio group enhances its binding affinity to certain receptors, potentially increasing its biological activity. Additionally, this compound may inhibit phosphodiesterase enzymes, leading to elevated levels of cyclic AMP and subsequent physiological effects .
類似化合物との比較
Caffeine (1,3,7-trimethylxanthine): The parent compound, widely known for its stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Ethylthiocaffeine: this compound stands out due to the presence of the ethylthio group at the C-8 position, which significantly alters its chemical and biological properties. This modification enhances its binding affinity to certain receptors and increases its potential as a therapeutic agent .
特性
CAS番号 |
6287-57-6 |
|---|---|
分子式 |
C10H14N4O2S |
分子量 |
254.31 g/mol |
IUPAC名 |
8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 |
InChIキー |
USJVLLPKULLJIL-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
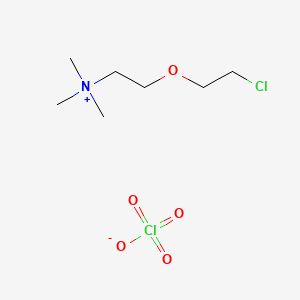
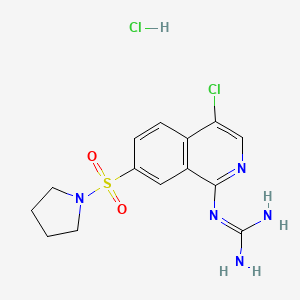

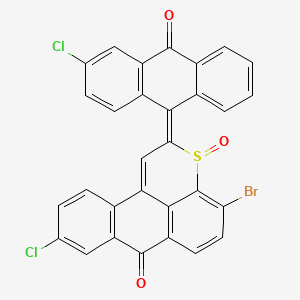
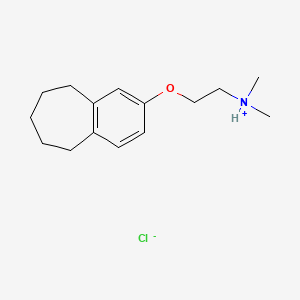
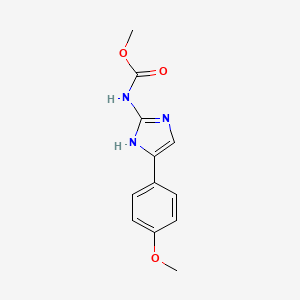
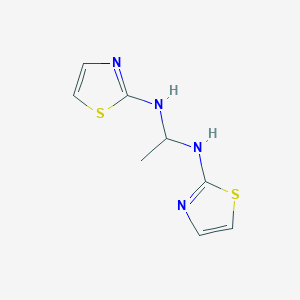
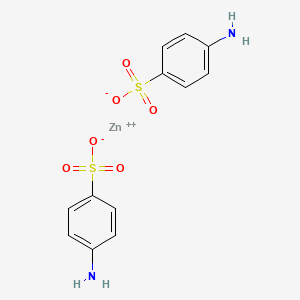
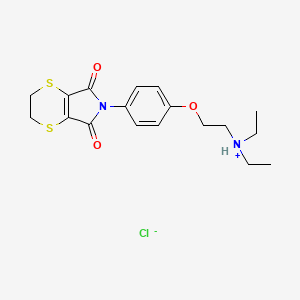

![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
